Cyanophenyl vs. Non-Cyano Phenyl: Enhanced Hydrogen-Bonding and Kinase Inhibition Potency
In a structure–activity relationship study of oxalamide derivatives, compounds bearing a 2‑cyanophenyl group on the N1 position demonstrated approximately 2.6‑fold greater EGFR inhibitory potency compared with structurally matched non‑cyano phenyl analogs (IC₅₀ 0.8 µM vs. 2.1 µM) . The cyano group’s electron‑withdrawing character strengthens the oxalamide NH hydrogen‑bond donor capacity, favouring interaction with the kinase hinge region. The target compound incorporates this same 2‑cyanophenyl pharmacophore, whereas analogs such as N1‑(2‑(4‑(dimethylamino)phenyl)‑2‑morpholinoethyl)‑N2‑(p‑tolyl)oxalamide (CAS 899957‑09‑6) replace it with a less electron‑deficient p‑tolyl group, predicted to reduce hydrogen‑bond strength.
| Evidence Dimension | EGFR kinase inhibition IC₅₀ |
|---|---|
| Target Compound Data | Predicted to retain enhanced potency conferred by 2‑cyanophenyl group (exact IC₅₀ not reported for this compound) |
| Comparator Or Baseline | Non-cyano phenyl oxalamide analog: IC₅₀ 2.1 µM; 2‑cyanophenyl oxalamide analog: IC₅₀ 0.8 µM |
| Quantified Difference | ~2.6‑fold improvement in potency for cyano‑containing analogs |
| Conditions | In vitro EGFR kinase inhibition assay (biochemical); specific assay conditions not detailed in available source |
Why This Matters
Researchers requiring a 2‑cyanophenyl‑bearing oxalamide for kinase‑focused projects cannot obtain the same electronic profile from p‑tolyl, methoxyphenyl, or carbamoylphenyl analogs.
